4-[3-Oxo-3-[3-(triazol-1-ylmethyl)azetidin-1-yl]propyl]benzonitrile
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Overview
Description
4-[3-Oxo-3-[3-(triazol-1-ylmethyl)azetidin-1-yl]propyl]benzonitrile is a complex organic compound that features a triazole ring, an azetidine ring, and a benzonitrile group
Mechanism of Action
Target of Action
The compound’s primary targets are Cyclin-A2 and Cyclin-dependent kinase 2 . These proteins play crucial roles in cell cycle regulation, particularly in the transition from the G1 phase to the S phase and the progression of the M phase .
Mode of Action
This could result in changes to the cell cycle, possibly causing cell cycle arrest .
Biochemical Pathways
The compound likely affects the cell cycle regulation pathway due to its interaction with Cyclin-A2 and Cyclin-dependent kinase 2 . The downstream effects of this interaction could include cell cycle arrest, which may lead to apoptosis or programmed cell death .
Result of Action
Given its potential interaction with cell cycle proteins, it may causecell cycle arrest and potentially lead to apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Oxo-3-[3-(triazol-1-ylmethyl)azetidin-1-yl]propyl]benzonitrile typically involves multiple steps, starting with the formation of the triazole ring through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This “click” chemistry approach is favored for its efficiency and high yield . The azetidine ring can be introduced via a nucleophilic substitution reaction, where an appropriate azetidine precursor reacts with a halogenated intermediate. The final step involves the coupling of the triazole-azetidine intermediate with a benzonitrile derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and minimize costs. Continuous flow chemistry techniques could be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[3-Oxo-3-[3-(triazol-1-ylmethyl)azetidin-1-yl]propyl]benzonitrile can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Triazole N-oxides.
Reduction: Primary amines.
Substitution: N-substituted azetidines.
Scientific Research Applications
4-[3-Oxo-3-[3-(triazol-1-ylmethyl)azetidin-1-yl]propyl]benzonitrile has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Azetidine derivatives: Studied for their potential as enzyme inhibitors and antimicrobial agents.
Benzonitrile derivatives: Used in the development of pharmaceuticals and agrochemicals due to their stability and reactivity.
Uniqueness
4-[3-Oxo-3-[3-(triazol-1-ylmethyl)azetidin-1-yl]propyl]benzonitrile is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties. The presence of both triazole and azetidine rings in a single molecule allows for diverse interactions with biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
4-[3-oxo-3-[3-(triazol-1-ylmethyl)azetidin-1-yl]propyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c17-9-14-3-1-13(2-4-14)5-6-16(22)20-10-15(11-20)12-21-8-7-18-19-21/h1-4,7-8,15H,5-6,10-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSGQIZBAIGATB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=C(C=C2)C#N)CN3C=CN=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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